molecular formula C16H16N2O5S2 B2979014 3-(4-Methoxy-benzenesulfonyl)-2-(4-nitro-phenyl)-thiazolidine CAS No. 337353-33-0

3-(4-Methoxy-benzenesulfonyl)-2-(4-nitro-phenyl)-thiazolidine

Cat. No. B2979014
CAS RN: 337353-33-0
M. Wt: 380.43
InChI Key: YWWUASIVCOONIQ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzenesulfonyl)-2-(4-nitro-phenyl)-thiazolidine, also known as MBST, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer treatment, inflammation, and diabetes. The compound has been found to exhibit remarkable biological activities, making it a promising candidate for further research.

Scientific Research Applications

Photosensitizers for Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These derivatives, including a peripheral tetrakis-substituted zinc(II) phthalocyanine, exhibited excellent properties as photosensitizers in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Their application in PDT offers a promising avenue for treating cancer, leveraging the Type II photodynamic mechanism (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibitors

Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. The synthesized compounds, including 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, demonstrated significant inhibitory activity, suggesting their potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial Agents

A series of studies have explored the antimicrobial potential of thiazolidine and its derivatives. Siddiqui et al. (2010) synthesized a series of 4-thiazolidinones bearing a sulfonamide group and tested them against various seizure models, indicating their significant anticonvulsant activity. While the primary focus was on anticonvulsant properties, the structural similarities to compounds with known antimicrobial activities suggest potential for further exploration in antimicrobial applications (Siddiqui, Arshad, Khan, & Ahsan, 2010).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-23-14-6-8-15(9-7-14)25(21,22)17-10-11-24-16(17)12-2-4-13(5-3-12)18(19)20/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWUASIVCOONIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-benzenesulfonyl)-2-(4-nitro-phenyl)-thiazolidine

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